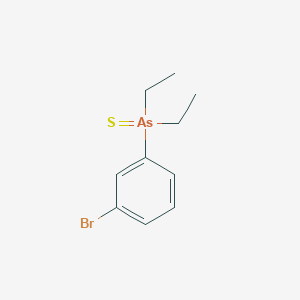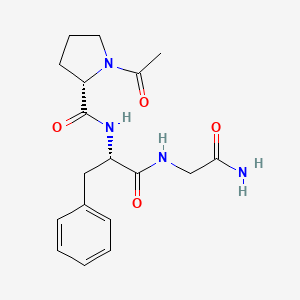
1-Acetyl-L-prolyl-L-phenylalanylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-L-prolyl-L-phenylalanylglycinamide is a synthetic peptide compound composed of the amino acids proline, phenylalanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-phenylalanylglycinamide typically involves the stepwise coupling of the amino acids proline, phenylalanine, and glycine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-L-prolyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, leading to modifications of the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-Acetyl-L-prolyl-L-phenylalanylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of 1-Acetyl-L-prolyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine: Another synthetic peptide with a similar structure but different amino acid composition.
Prolylphenylalanine: A dipeptide composed of proline and phenylalanine, used in biochemical and biomedical research.
Uniqueness
1-Acetyl-L-prolyl-L-phenylalanylglycinamide is unique due to its specific amino acid sequence and the presence of an acetyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
52134-73-3 |
|---|---|
Molecular Formula |
C18H24N4O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N4O4/c1-12(23)22-9-5-8-15(22)18(26)21-14(17(25)20-11-16(19)24)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H2,19,24)(H,20,25)(H,21,26)/t14-,15-/m0/s1 |
InChI Key |
COZVLTWAEIKRMJ-GJZGRUSLSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
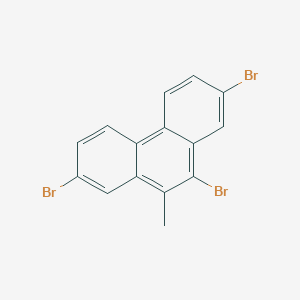
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
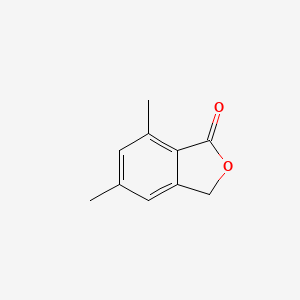
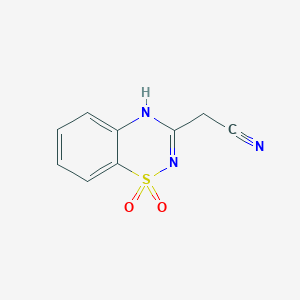
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)



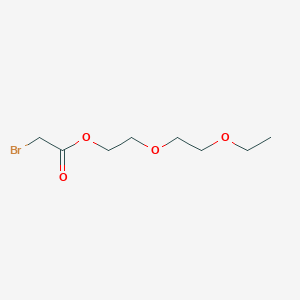

![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
